molecular formula C12H8F3NO B1391379 2-Phenoxy-6-(trifluoromethyl)pyridine CAS No. 1209243-38-8

2-Phenoxy-6-(trifluoromethyl)pyridine

Cat. No. B1391379
CAS RN: 1209243-38-8
M. Wt: 239.19 g/mol
InChI Key: QNNCUDJEYJWRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Phenoxy-6-(trifluoromethyl)pyridine” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used in the protection of crops from pests .


Synthesis Analysis

The synthesis of “2-Phenoxy-6-(trifluoromethyl)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Phenoxy-6-(trifluoromethyl)pyridine” is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of “2-Phenoxy-6-(trifluoromethyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-Phenoxy-6-(trifluoromethyl)pyridine”, is a common feature in many FDA-approved drugs . The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the biological activities of these drugs . For instance, Alpelisib, a drug used for treating certain types of breast cancer, contains a trifluoromethyl alkyl substituted pyridine .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including “2-Phenoxy-6-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry for crop protection . Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has been followed by more than 20 new TFMP-containing agrochemicals .

Fungicidal Applications

The trifluoromethyl-substituted pyridine derivative has been found to exhibit higher fungicidal activity than chlorine and other derivatives . This makes “2-Phenoxy-6-(trifluoromethyl)pyridine” a potential candidate for the development of new fungicides.

Veterinary Applications

Several TFMP derivatives are also used in the veterinary industry . The unique properties of the trifluoromethyl group and the pyridine moiety can contribute to the effectiveness of these veterinary drugs.

Organic Synthesis

“2-Phenoxy-6-(trifluoromethyl)pyridine” is an important raw material and intermediate used in organic synthesis . Its unique structure can be leveraged to synthesize a variety of complex organic compounds.

Dye Manufacturing

This compound is also used in the dyestuff field . The presence of the trifluoromethyl group and the pyridine ring can influence the color and other properties of the dyes.

Safety And Hazards

“2-Phenoxy-6-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of “2-Phenoxy-6-(trifluoromethyl)pyridine” involve the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

properties

IUPAC Name

2-phenoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-7-4-8-11(16-10)17-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNCUDJEYJWRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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